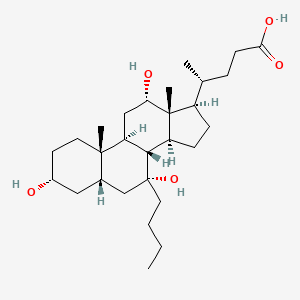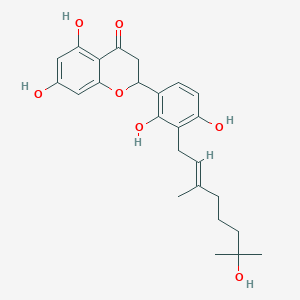
Mortatarin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mortatarin F is a prenylated flavonoid derived from mulberry leaves. It functions as an α-glucosidase inhibitor with an IC50 value of 8.7 μM, making it pertinent for hypoglycemic research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mortatarin F is typically isolated from natural sources, specifically mulberry leaves. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Detailed synthetic routes for this compound are not widely documented, as it is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from mulberry leaves, followed by purification processes such as high-performance liquid chromatography (HPLC). The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Mortatarin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids. Substitution reactions can produce various esters and ethers.
Wissenschaftliche Forschungsanwendungen
Mortatarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of prenylated flavonoids in various chemical reactions.
Biology: Investigated for its role in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism.
Medicine: Explored for its potential in managing diabetes due to its hypoglycemic effects
Wirkmechanismus
Mortatarin F exerts its effects primarily by inhibiting the enzyme α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound slows down the absorption of glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved include the binding of this compound to the active site of α-glucosidase, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with antioxidant properties and potential hypoglycemic effects.
Kaempferol: A flavonoid known for its anti-inflammatory and antioxidant activities.
Rutin: A glycoside of quercetin with similar biological activities.
Uniqueness of Mortatarin F
This compound is unique due to its prenylated structure, which enhances its ability to interact with biological membranes and enzymes. This structural feature may contribute to its potent α-glucosidase inhibitory activity compared to other flavonoids .
Eigenschaften
Molekularformel |
C25H30O7 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-[2,4-dihydroxy-3-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-16-18(27)9-8-17(24(16)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6+ |
InChI-Schlüssel |
YYMKFRHFRUBDNU-MKMNVTDBSA-N |
Isomerische SMILES |
C/C(=C\CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/CCCC(C)(C)O |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)CCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
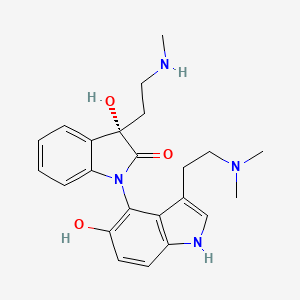

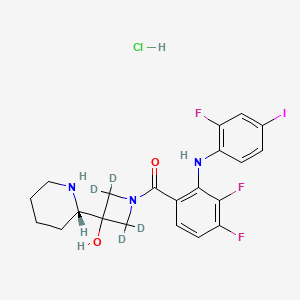
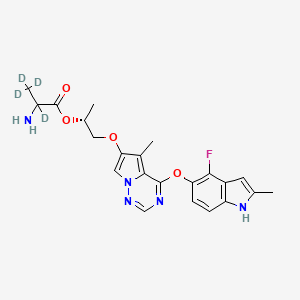
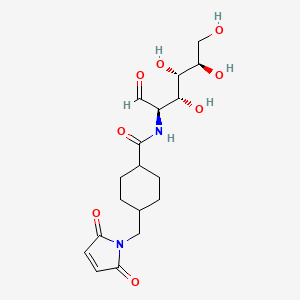
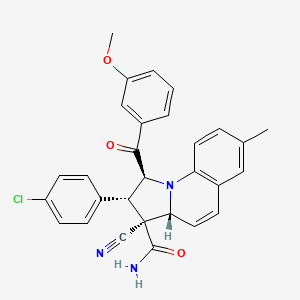
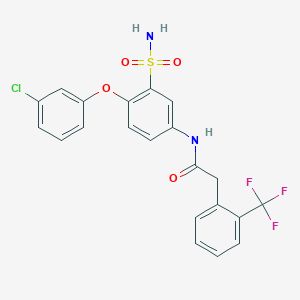
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

